molecular formula C7H6FNO3 B6253972 2-fluoro-3-methyl-4-nitrophenol CAS No. 954414-26-7

2-fluoro-3-methyl-4-nitrophenol

Cat. No.: B6253972
CAS No.: 954414-26-7
M. Wt: 171.1
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Description

2-fluoro-3-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-methyl-4-nitrophenol can be achieved through several methods. One common approach involves the nitration of 2-fluoro-3-methylphenol. This process typically requires the use of concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

For industrial-scale production, the process may involve the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, followed by acid neutralization to obtain 2-fluoro-4-nitrophenol. This method is advantageous due to its simplicity, environmental friendliness, and high yield .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-methyl-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-fluoro-3-methyl-4-aminophenol .

Scientific Research Applications

2-fluoro-3-methyl-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-fluoro-3-methyl-4-nitrophenol exerts its effects involves its interaction with specific molecular targets. The presence of the nitro group allows for electron-withdrawing effects, which can influence the compound’s reactivity and interaction with enzymes or receptors. The fluorine atom also contributes to the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-4-nitrophenol
  • 3-fluoro-4-nitrophenol
  • 2-chloro-3-methyl-4-nitrophenol

Uniqueness

2-fluoro-3-methyl-4-nitrophenol is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties.

Properties

CAS No.

954414-26-7

Molecular Formula

C7H6FNO3

Molecular Weight

171.1

Purity

95

Origin of Product

United States

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